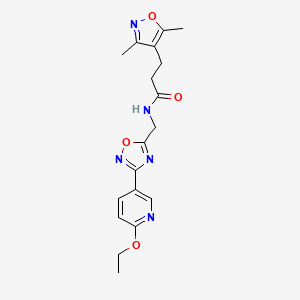

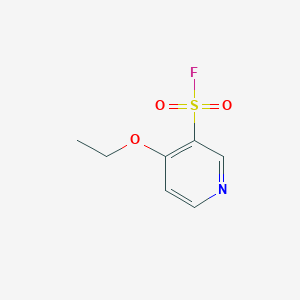

4-Ethoxypyridine-3-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethoxypyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 . It is used in various chemical reactions due to its unique properties .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 4-Ethoxypyridine-3-sulfonyl fluoride, has been a topic of interest in recent years. One method involves the use of a Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor . Another approach involves the use of an organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone . These methods provide aryl sulfonyl fluorides in good yields .Chemical Reactions Analysis

Sulfonyl fluorides, including 4-Ethoxypyridine-3-sulfonyl fluoride, are known for their unique reactivity with a range of nucleophiles . They are used in various chemical reactions, contributing to their widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .Aplicaciones Científicas De Investigación

- Application : 4-Ethoxypyridine-3-sulfonyl fluoride, when functionalized with reactive pyridyl receptors, can serve as a fluorescent probe. It allows high-sensitivity detection of harmful chemical species such as metal ions (e.g., zinc, copper, iron) and anions (e.g., chloride, fluoride, sulfide). Researchers use it to understand physiological and pathological roles in live cells and tissues, as well as for health protection .

- Application : 4-Ethoxypyridine-3-sulfonyl fluoride contributes to the synthesis of fluorinated pyridines. These compounds are of interest due to their potential use in imaging applications .

- Application : Polypyrrole-based adsorbents, including those containing 4-Ethoxypyridine-3-sulfonyl fluoride, effectively remove fluoride ions. These materials are used in water treatment processes to mitigate excess fluoride concentrations .

- Application : Researchers use 4-Ethoxypyridine-3-sulfonyl fluoride as a versatile building block in organic synthesis. It participates in various reactions, including nucleophilic substitutions and cross-coupling reactions. Medicinal chemists may incorporate it into drug candidates .

- Application : Researchers investigate the photophysical behavior of 4-Ethoxypyridine-3-sulfonyl fluoride and related compounds. This knowledge informs the design of better fluorescent probes and sensors .

- Application : 4-Ethoxypyridine-3-sulfonyl fluoride can act as a ligand in metal coordination complexes. Its unique properties influence the stability and reactivity of these complexes, impacting various applications .

Fluorescent Sensing and Imaging

Synthesis of Fluorinated Pyridines

Adsorption of Fluoride Ions

Organic Synthesis and Medicinal Chemistry

Photophysical Studies

Metal Coordination Chemistry

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Ethoxypyridine-3-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

Biochemical Pathways

Research on the fluoride response of streptomyces cattleya, an organofluorine-producing pathway, suggests that new synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .

Pharmacokinetics

The molecular weight of the compound is 20521 , which may influence its pharmacokinetic properties.

Result of Action

Sulfonyl fluorides are known to modify various amino acid residues, suggesting that 4-ethoxypyridine-3-sulfonyl fluoride may have a similar effect .

Action Environment

Fluoride is a widespread groundwater pollutant, and more than 200 million people from 25 nations are suffering from fluorosis . This suggests that environmental fluoride levels could potentially influence the action of fluoride-containing compounds like 4-Ethoxypyridine-3-sulfonyl fluoride.

Propiedades

IUPAC Name |

4-ethoxypyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-2-12-6-3-4-9-5-7(6)13(8,10)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJHVZNDKJIDPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxypyridine-3-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2455300.png)

![N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2455305.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2455308.png)

![3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2455311.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2455312.png)

![2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane](/img/structure/B2455314.png)

![6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2455316.png)